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Compound of Interest

Compound Name:
Ethyl 2-(3-methyl-4-nitro-1H-

pyrazol-1-yl)acetate

CAS No.: 1201935-90-1

Cat. No.: B2382124 Get Quote

Structural Context & Utility
Pyrazole acetate esters (e.g., Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate) are critical

pharmacophores and synthetic intermediates. They serve as precursors for pyrazole-acetic

acids found in NSAIDs (e.g., Lonazolac) and kinase inhibitors.

The primary analytical challenge in this class is distinguishing between

-alkylation (desired) and

-alkylation, and further differentiating between 1,3- and 1,5-regioisomers when the pyrazole
core is asymmetrically substituted.

General Structure
The core structure analyzed in this guide is:

1H NMR Spectral Characterization
The proton NMR spectrum of a pyrazole acetate ester is distinct, characterized by the aromatic

pyrazole signals and the aliphatic ethoxycarbonyl linker.

Standard Spectral Fingerprint (CDCl )
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Data based on Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate at 300-400 MHz.

Moiety
Proton
Assignment

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

, Hz)

Pyrazole

Ring

H-4

(Aromatic)
5.75 – 5.85 Singlet (s) 1H -

Linker
N-CH

-CO

4.75 – 4.90 Singlet (s) 2H -

Ester

-O-CH

-CH
4.15 – 4.25 Quartet (q) 2H 7.1 - 7.2

Ester

-O-CH

-CH
1.20 – 1.30 Triplet (t) 3H 7.1 - 7.2

Substituents C3-CH 2.20 – 2.25 Singlet (s) 3H -

Substituents C5-CH 2.15 – 2.20 Singlet (s) 3H -

> Expert Note (

): The chemical shift of the

-methylene linker is highly diagnostic. If the alkylation occurred at a Carbon (C-4), this singlet
would typically appear upfield (closer to 3.5 ppm) and integrate to 2H, but the aromatic H-4
signal would be absent.

Solvent Effects (CDCl vs. DMSO- )
CDCl

: Preferred for resolution. The

-CH
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singlet is sharp.

DMSO-

: Use if the free acid (hydrolysis product) is suspected. In DMSO, the

-CH

signal may shift slightly downfield (

4.90 - 5.05) due to solvent polarity and hydrogen bonding interactions if residual water is
present.

13C NMR Spectral Characterization
Carbon-13 NMR confirms the carbonyl environments and the specific substitution pattern of the

pyrazole ring.[1]

Standard Spectral Fingerprint (CDCl )
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Carbon
Environment

Assignment
Chemical Shift (

, ppm)
Characteristics

Carbonyl (Ester) C=O 167.0 – 168.5
Most deshielded

signal.

Pyrazole Ring C-3 (Imine-like) 147.0 – 149.0
Deshielded

quaternary carbon.

Pyrazole Ring C-5 (Amine-like) 139.0 – 141.0
Quaternary (if

substituted).

Pyrazole Ring C-4 (Methine) 105.0 – 107.0
Highly shielded

aromatic carbon.

Ester
-O-CH

-
61.0 – 62.0

Typical ethoxy CH

.

Linker
N-CH

-CO
48.0 – 50.0

Diagnostic for

-alkylation.

Alkyl Groups
CH

(Ring/Ester)
10.0 – 14.5

Methyls on ring (10-13

ppm) vs Ester (14

ppm).

Advanced Analysis: Regioisomer Differentiation
When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole), two isomers are formed:

the 1,3-isomer and the 1,5-isomer. Differentiating these is critical for SAR (Structure-Activity

Relationship) studies.

The Problem
1,3-Isomer: Less sterically hindered; often the thermodynamic product.

1,5-Isomer: More sterically hindered (N-CH

is close to the C-5 substituent); often the kinetic product.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2382124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Assignment
The following logic flow utilizes NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC

(Heteronuclear Multiple Bond Correlation) to definitively assign the structure.

Isolate Pyrazole Acetate Isomer

Step 1: 1H NMR Screening
(Check N-CH2 Shift)

Step 2: 1D NOESY / ROESY
Irradiate N-CH2 Linker

Ambiguous Assignment

NOE Signal Observed
at C5-Substituent?

Isomer is 1,5-substituted
(Steric Proximity)

YES (Strong NOE)

Isomer is 1,3-substituted
(Remote)

NO (Weak/Null NOE)

Step 3: HMBC Confirmation
(Long range N-C coupling)

Verification

Verification

3J(H-Linker, C5)

3J(H-Linker, C3)

Click to download full resolution via product page
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Figure 1: Decision tree for distinguishing 1,3- vs 1,5-regioisomers in N-alkylated pyrazoles.

Mechanistic Insight
In the 1,5-isomer, the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

-methylene protons (

~4.8) are spatially proximate to the substituent at position 5 (e.g., a methyl group). Irradiating
the

-CH

frequency in a NOE experiment will result in a signal enhancement of the C5-methyl group.
This interaction is absent in the 1,3-isomer.

Experimental Protocol: Sample Preparation
To ensure high-fidelity data suitable for publication or regulatory filing, follow this "Self-

Validating" protocol.

Materials
Solvent: CDCl

(99.8% D) + 0.03% TMS (v/v). Note: Neutralize CDCl

with basic alumina if the pyrazole ester is acid-sensitive.

Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Concentration: 10-15 mg of sample in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz)
Temperature: 298 K (25°C).

1H Parameters:

Pulse Angle: 30°.
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Relaxation Delay (D1):

1.0 sec (ensure integration accuracy).

Scans (NS): 16.

Spectral Width: -2 to 14 ppm.

13C Parameters:

Pulse Angle: 30° or 45°.

Relaxation Delay (D1): 2.0 sec.

Scans (NS):

512 (Carbonyls relax slowly).

Decoupling: Waltz-16.

Quality Control Check
Before processing, check the Residual Solvent Peak:

Chloroform: Singlet at

7.26 ppm (

H) / 77.16 ppm (

C).[2]

Ethyl Acetate (Impurity): If the sample was purified by column chromatography, watch for

EtOAc peaks at

4.12 (q), 2.05 (s), 1.26 (t). Do not confuse the EtOAc quartet with the pyrazole ester quartet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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